

molecular structure and formula of 3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-2-methylpyridine

Cat. No.: B088220

[Get Quote](#)

An In-depth Technical Guide to 3-Iodo-2-Methylpyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **3-iodo-2-methylpyridine**, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Chemical Identity

3-Iodo-2-methylpyridine, also known as 3-iodo-2-picoline, is an aromatic heterocyclic compound.^{[1][2]} Its structure consists of a pyridine ring substituted with a methyl group at position 2 and an iodine atom at position 3. This substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in various chemical transformations.^[1]

The molecular formula of the compound is C₆H₆IN.^[3] The presence of the iodine atom, an excellent leaving group, on the electron-deficient pyridine ring makes the C-I bond susceptible to cleavage, which is a key feature exploited in cross-coupling reactions.^[1]

Table 1: Chemical Identifiers for **3-Iodo-2-methylpyridine**

Identifier	Value
CAS Number	15112-62-6[3]
Molecular Formula	C ₆ H ₆ IN[3]
Molecular Weight	219.02 g/mol [3]
Synonyms	3-Iodo-2-picoline[2]
InChI	InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3[4]
InChIKey	GJSVCUHWJEJFFMO-UHFFFAOYSA-N[4]
Canonical SMILES	CC1=C(C=CC=N1)I[4]

Physicochemical Properties

3-Iodo-2-methylpyridine is typically a yellowish-brown liquid under standard conditions.[2] Its predicted high density and boiling point are consistent with an aromatic iodide. For long-term stability, it should be stored under an inert atmosphere at refrigerated temperatures (2-8 °C).[2]

Table 2: Physical and Chemical Properties of **3-Iodo-2-methylpyridine**

Property	Value
Appearance	Yellowish brown liquid[2]
Density (Predicted)	1.810 ± 0.06 g/cm ³ [2]
Boiling Point (Predicted)	220.7 ± 20.0 °C at 760 mmHg[2]
pKa (Predicted)	3.93 ± 0.10[2]
Storage Conditions	Store at 2-8 °C under inert gas (Nitrogen or Argon)[2]

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of **3-iodo-2-methylpyridine** are not extensively published, a general and plausible route involves the direct iodination of 2-methylpyridine (2-picoline). This can be achieved through metallation followed by quenching with an iodine source. The following is a representative experimental protocol based on procedures for similar pyridine derivatives.^[5]

Representative Synthesis Protocol: Iodination of 2-Methylpyridine

Objective: To synthesize **3-iodo-2-methylpyridine** via directed ortho-metallation and subsequent iodination.

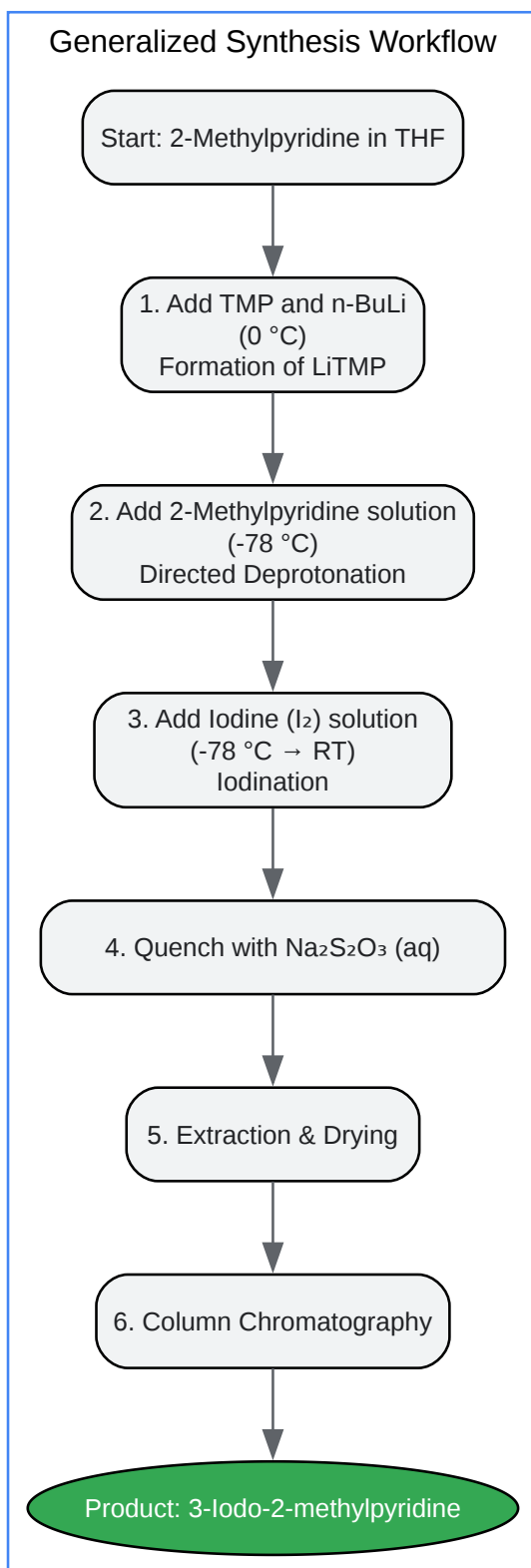
Reagents and Materials:

- 2-Methylpyridine
- 2,2,6,6-Tetramethylpiperidine (TMP)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Iodine (I₂)
- 10% aq. Sodium thiosulfate (Na₂S₂O₃) solution
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, syringes, dropping funnel, inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.

- **Lithiation:** 2,2,6,6-Tetramethylpiperidine (1.5 equivalents) is added to the cooled THF. n-Butyllithium (1.5 equivalents) is then added dropwise while maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes to form lithium tetramethylpiperidide (LiTMP).
- **Deprotonation:** The reaction mixture is cooled to -78 °C (dry ice/acetone bath). A solution of 2-methylpyridine (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at this temperature for 2-3 hours to ensure complete deprotonation at the 3-position.
- **Iodination:** A solution of iodine (I₂) (1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature, then allowed to warm slowly to room temperature.
- **Quenching and Work-up:** The reaction is quenched by the slow addition of 10% aqueous sodium thiosulfate solution until the brown color of excess iodine disappears.
- **Extraction:** The aqueous layer is extracted three times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude residue is purified by silica gel column chromatography to yield **3-iodo-2-methylpyridine** as a yellowish-brown liquid.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-iodo-2-methylpyridine**.

Spectroscopic Characterization

Detailed, published spectra for **3-iodo-2-methylpyridine** are not readily available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for **3-iodo-2-methylpyridine**

Technique	Predicted Features
^1H NMR	δ ~2.5-2.7 ppm: Singlet, 3H (protons of the $-\text{CH}_3$ group). δ ~7.0-7.2 ppm: Doublet of doublets, 1H (H5 proton). δ ~7.8-8.0 ppm: Doublet, 1H (H4 proton). δ ~8.2-8.4 ppm: Doublet, 1H (H6 proton, most downfield due to proximity to nitrogen).
^{13}C NMR	δ ~25 ppm: $-\text{CH}_3$ carbon. δ ~95-100 ppm: C3 carbon (attached to iodine, significant upfield shift). δ ~122-155 ppm: Remaining four aromatic carbons (C2, C4, C5, C6). C2 and C6 would be the most downfield.
IR Spectroscopy	~2950-3100 cm^{-1} : Aromatic and aliphatic C-H stretching. ~1550-1600 cm^{-1} : Aromatic C=C and C=N stretching vibrations. ~500-600 cm^{-1} : C-I stretching vibration. ^[6]
Mass Spectrometry (EI)	m/z 219: Molecular ion peak $[\text{M}]^+$. m/z 204: $[\text{M}-\text{CH}_3]^+$ fragment. m/z 92: $[\text{M}-\text{I}]^+$ fragment. m/z 127: $[\text{I}]^+$ fragment.

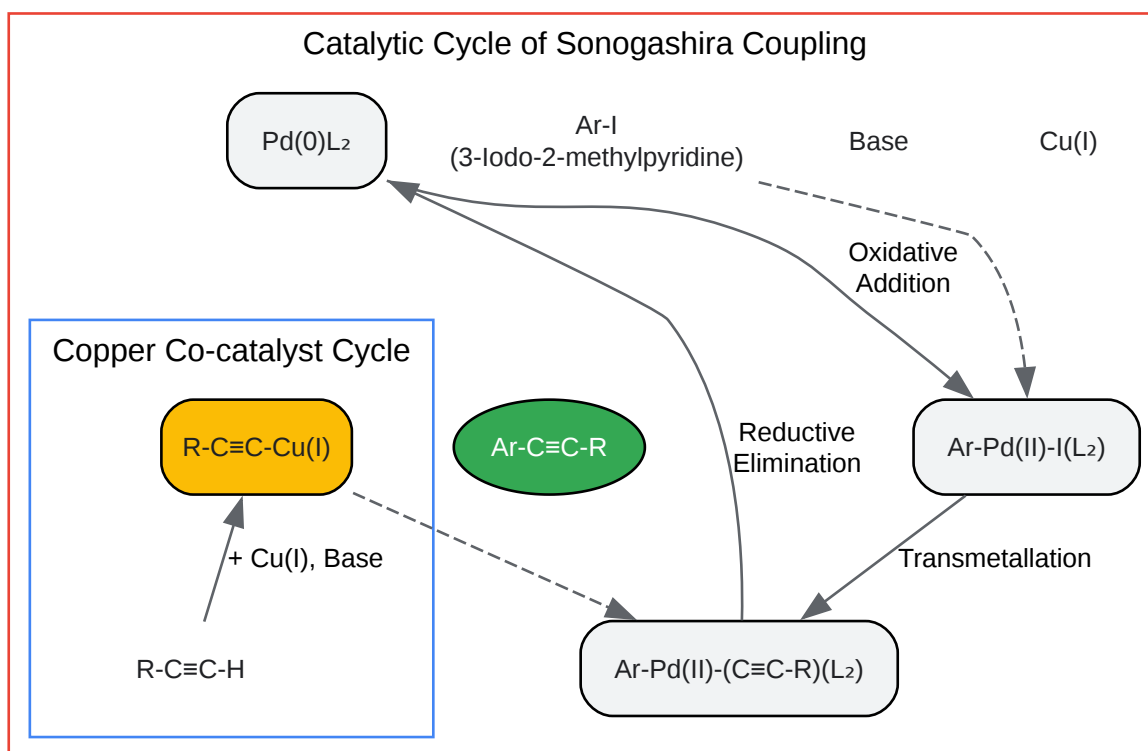
Reactivity and Applications in Drug Development

3-iodo-2-methylpyridine is a valuable building block in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures from simpler precursors.

^[1]

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.^[7] **3-Iodo-2-methylpyridine** serves as an excellent aryl halide substrate in this reaction, allowing for the introduction of alkyne moieties, which are present in many biologically active compounds. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^{[7][8]}

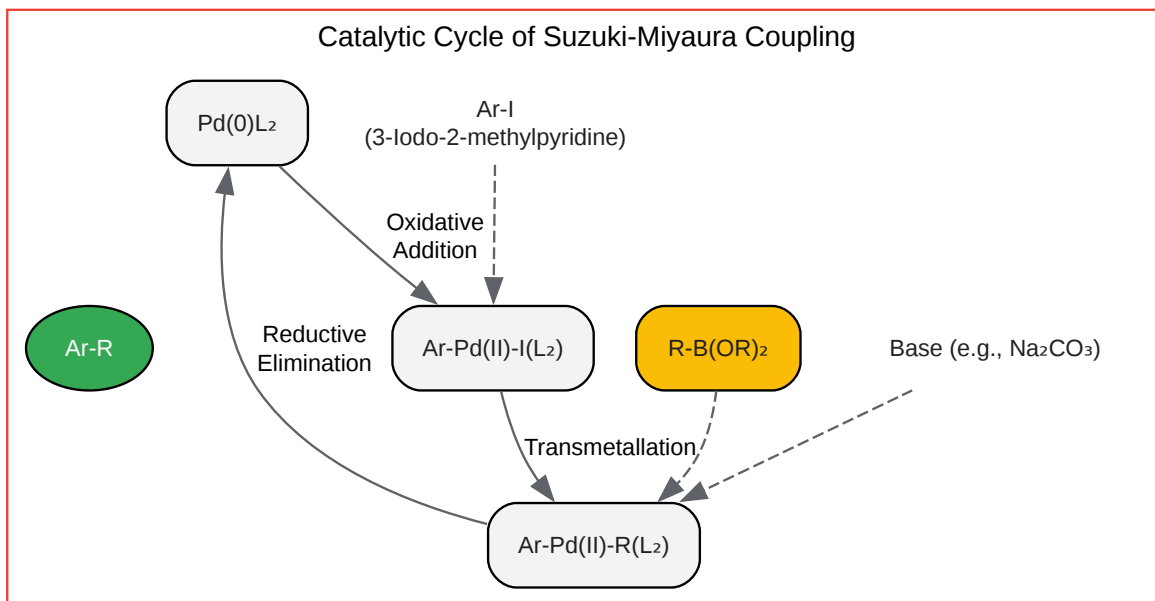


[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, used to form C-C bonds by reacting an organoboron compound with an organic halide.^[9] **3-Iodo-2-methylpyridine** can be efficiently coupled with various aryl or vinyl boronic acids or esters. This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are common motifs in drug molecules.^{[10][11]}



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.^[1] By using **3-iodo-2-methylpyridine** as a starting material, medicinal chemists can synthesize libraries of novel compounds for drug discovery programs. Its derivatives have potential applications as anti-inflammatory and anti-cancer agents.^[1] The ability to introduce a wide variety of substituents at the 3-position via cross-coupling allows for fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

3-iodo-2-methylpyridine is a highly useful and reactive intermediate in organic synthesis. Its primary value lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science industries.^[1] This guide provides core technical information for researchers and developers working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Iodo-2-methylpyridine Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. synchem.de [synchem.de]
- 4. PubChemLite - 3-iodo-2-methylpyridine (C₆H₆IN) [pubchemlite.lcsb.uni.lu]
- 5. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. infrared spectrum of 2-iodo-2-methylpropane (CH₃)₃CI prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular structure and formula of 3-iodo-2-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088220#molecular-structure-and-formula-of-3-iodo-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com